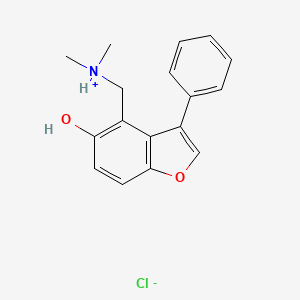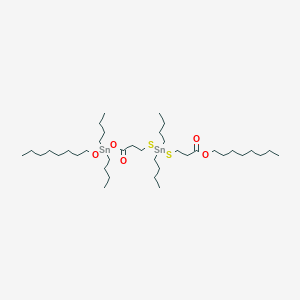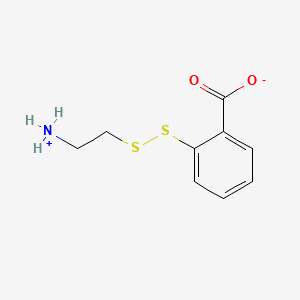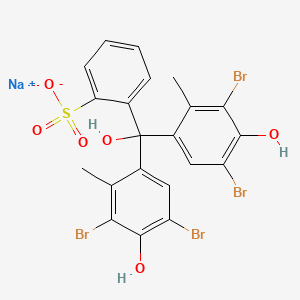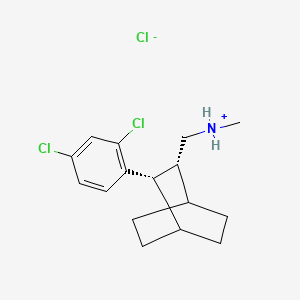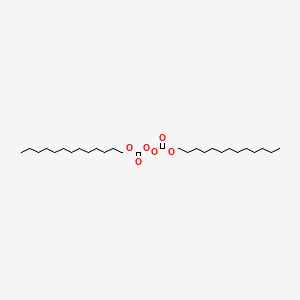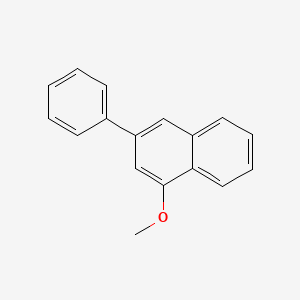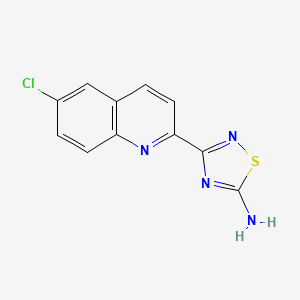
1-Phenyleicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a long-chain alkylbenzene, where a phenyl group is attached to the eicosane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively high molecular weight and hydrophobic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyleicosane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+C20H41ClAlCl3C6H5C20H41+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkyl chain into carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be carried out using catalysts like palladium on carbon (Pd/C) to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 with UV light or FeCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
1-Phenyleicosane has several applications in scientific research:
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Mécanisme D'action
The mechanism of action of 1-Phenyleicosane primarily involves its interaction with hydrophobic environments. Due to its long alkyl chain, it can embed itself within lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyleicosane: Similar in structure but with a cyclohexyl group instead of a phenyl group.
2-Phenyleicosane: The phenyl group is attached to the second carbon of the eicosane chain.
4-Phenyleicosane: The phenyl group is attached to the fourth carbon of the eicosane chain.
Uniqueness
1-Phenyleicosane is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its long alkyl chain combined with the aromatic phenyl group makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics .
Propriétés
Numéro CAS |
2398-68-7 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
icosylbenzene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h19,21-22,24-25H,2-18,20,23H2,1H3 |
Clé InChI |
HPPLZROUJULWGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

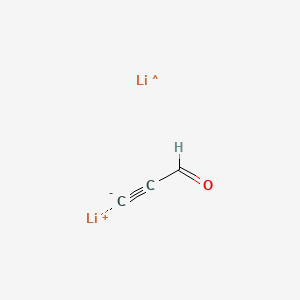
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
